![molecular formula C13H7FN2O2 B1457941 2-Fluoro-4-(3-nitrophenyl)benzonitrile CAS No. 1393441-74-1](/img/structure/B1457941.png)
2-Fluoro-4-(3-nitrophenyl)benzonitrile
Overview
Description
2-Fluoro-4-(3-nitrophenyl)benzonitrile is a chemical compound with the molecular formula C13H7FN2O2 . It has a molecular weight of 242.21 .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(3-nitrophenyl)benzonitrile consists of a benzene ring with a fluoro group at the 2nd position and a nitrophenyl group at the 4th position, along with a nitrile group .Physical And Chemical Properties Analysis
2-Fluoro-4-(3-nitrophenyl)benzonitrile has a molecular weight of 242.21 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Biomolecule Immobilization
2-Fluoro-4-(3-nitrophenyl)benzonitrile: is utilized in the immobilization of biomolecules onto polymer surfaces. This process is crucial for biochemical assays and chemical syntheses. The compound acts as a photolinker, which upon photo-irradiation, produces the desired chemical linkage between the biomolecule and the polymer surface .
Bioconjugation
The compound’s ability to form covalent bonds between biomolecules makes it an excellent agent for bioconjugation. This application is significant in modifying molecules such as proteins, peptides, nucleic acids, drugs, and solid surfaces for various purposes, including therapeutic and diagnostic applications .
Surface Engineering
In the field of surface engineering, 2-Fluoro-4-(3-nitrophenyl)benzonitrile is used to modify the surface properties of materials to improve interaction with biological systems. This modification is essential for creating surfaces that can interact with specific biomolecules or cells .
Rapid Diagnostics
The compound finds application in the development of rapid diagnostic tools. It can be used to immobilize antibodies, enzymes, or DNA aptamers on various surfaces, which are then used to detect the presence of specific biomolecules quickly and efficiently .
Synthesis of Aminobenzylamines
2-Fluoro-4-(3-nitrophenyl)benzonitrile: reacts with lithium N,N-dialkylaminoborohydride reagent to yield 2-(N,N-dialkylamino)benzylamines . These compounds are valuable intermediates in the synthesis of various pharmaceuticals and organic molecules .
Creation of Benzisoxazoles
This compound is also used in the synthesis of 3-amino-1,2-benzisoxazoles , which are important intermediates in the production of pharmaceuticals and agrochemicals. The benzisoxazole ring is a common motif in many biologically active compounds .
Pharmaceutical Intermediates
As a pharmaceutical intermediate, 2-Fluoro-4-(3-nitrophenyl)benzonitrile is involved in the synthesis of a wide range of pharmaceutical compounds. Its unique chemical structure allows for the creation of complex molecules needed in drug development .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with benzylic positions .
Mode of Action
The strong electron-withdrawing nitro group in similar compounds makes the adjacent fluoro group highly reactive towards nucleophilic reagents . This suggests that 2-Fluoro-4-(3-nitrophenyl)benzonitrile may also interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
It’s known that similar compounds can undergo thermochemical reactions , which could potentially affect various biochemical pathways.
properties
IUPAC Name |
2-fluoro-4-(3-nitrophenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN2O2/c14-13-7-10(4-5-11(13)8-15)9-2-1-3-12(6-9)16(17)18/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTRRCMVIIVEIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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